Sub-Nanomolar Selectivity of Maurotoxin for Kv1.2 over Kv1.1 and Kv1.3
Maurotoxin exhibits a high degree of selectivity for the Kv1.2 channel, demonstrating an IC50 of 0.8 nM against Kv1.2 currents in Xenopus oocytes. This is a 56-fold higher potency compared to its inhibition of Kv1.1 (IC50 45 nM) and a 225-fold higher potency compared to Kv1.3 (IC50 180 nM) [1]. This selectivity profile is unique among related scorpion toxins. For instance, Margatoxin (MgTX) is a potent Kv1.3 blocker (IC50 ~0.11 nM) but is significantly less potent on Kv1.2, while Charybdotoxin (CTX) inhibits multiple channel types including Kv1.2, Kv1.3, and BK channels with less discrimination [2][3].
| Evidence Dimension | Inhibitory potency (IC50) on Kv channel subtypes |
|---|---|
| Target Compound Data | IC50: 0.8 nM (Kv1.2), 45 nM (Kv1.1), 180 nM (Kv1.3) |
| Comparator Or Baseline | Charybdotoxin (CTX): IC50 ~10 nM for Kv1.2; Margatoxin (MgTX): IC50 ~0.11 nM for Kv1.3, >10 nM for Kv1.2 |
| Quantified Difference | MTX is 56x more potent on Kv1.2 than on Kv1.1, and 225x more potent than on Kv1.3. This selectivity ratio is not achieved by CTX or MgTX. |
| Conditions | Xenopus oocytes expressing cloned rat Kv1.1, Kv1.2, and Kv1.3 channels; two-electrode voltage clamp |
Why This Matters
This selectivity profile makes Maurotoxin an essential tool for dissecting the specific physiological role of Kv1.2-containing channels in neuronal and other tissues, where Kv1.1 and Kv1.3 are also expressed.
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